N-cyclopentyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide
Description
This compound features a 3,5-dimethylisoxazole-4-sulfonamide core substituted with a cyclopentyl group and a 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl chain. The isoxazole ring provides electron-deficient aromatic character, while the trifluoromethylpyrazole moiety enhances metabolic stability and lipophilicity. The cyclopentyl group contributes to steric bulk and membrane permeability, making this molecule a candidate for therapeutic applications requiring targeted binding and pharmacokinetic optimization.
Properties
IUPAC Name |
N-cyclopentyl-3,5-dimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O3S/c1-11-15(12(2)26-21-11)27(24,25)23(13-5-3-4-6-13)10-9-22-8-7-14(20-22)16(17,18)19/h7-8,13H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISYBVBDZZTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide generally involves a multi-step process:
Cyclopentylation: : Introduction of the cyclopentyl group through a substitution reaction.
Isoxazole Formation: : Construction of the isoxazole ring via condensation.
Pyrazole Integration: : Addition of the pyrazole group through a coupling reaction.
Sulfonamide Attachment: : Introduction of the sulfonamide group using sulfonyl chloride and appropriate amine.
Each of these steps would require specific reaction conditions, such as temperature, solvent, and catalysts to ensure high yields and purity. Industrial production would optimize these conditions for scalability and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-cyclopentyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide can undergo oxidation reactions, typically facilitated by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can be carried out using hydrogenation or metal hydrides like lithium aluminium hydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents such as halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, in aqueous or organic solvent under controlled temperatures.
Reduction: : Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminium hydride in inert solvents.
Substitution: : Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Conversion to corresponding alcohols or amines.
Substitution: : Varied depending on the substituent, leading to derivatives with different functional groups.
Scientific Research Applications
Chemistry
Material Science: : Potential for creating new polymers or materials with unique properties.
Catalysis: : May act as a ligand or intermediate in catalytic reactions.
Biology
Drug Design: : Its unique structure could be used to design novel pharmaceuticals, particularly as enzyme inhibitors or receptor agonists/antagonists.
Biochemical Research: : Studies on its interactions with proteins and other biomolecules.
Medicine
Therapeutic Agents: : Potential for development into drugs targeting specific diseases due to its ability to interact with biological targets.
Industry
Chemical Manufacturing: : Utilization in the synthesis of other complex organic molecules.
Agriculture: : Possible use in developing agrochemicals with specific actions on pests or plant growth.
Mechanism of Action
The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The mechanism could involve binding to active sites, altering molecular conformation, or inhibiting enzymatic activity. Detailed studies would be needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Analogues with Pyridine-Sulfonamide Cores
describes pyridine-based sulfonamides such as N-[(4-chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) and N-[(3,4-dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (26) . These compounds share sulfonamide and pyrazole motifs but differ in their heterocyclic core (pyridine vs. isoxazole). Key distinctions include:
- Electronic Effects : The pyridine ring (electron-rich) may enhance hydrogen-bonding interactions compared to the electron-deficient isoxazole in the target compound.
- Substituent Impact : Chlorophenyl groups in analogs introduce halogen-dependent steric and electronic effects, contrasting with the cyclopentyl group in the target compound, which prioritizes lipophilicity over polar interactions .
Isoxazole-Sulfonamide Derivatives with Varied Substituents
reports 3,5-dimethyl-N-(2-(4-(methylamino)piperidin-1-yl)-3,4-dioxocyclobut-1-enyl)isoxazole-4-sulfonamide (15b), which shares the 3,5-dimethylisoxazole-4-sulfonamide moiety but replaces the trifluoromethylpyrazole-ethyl group with a cyclobutenedione-piperidine chain. Key comparisons:
- Pharmacokinetic Properties : The cyclobutenedione group in 15b may increase metabolic lability compared to the stable trifluoromethylpyrazole in the target compound.
- Synthetic Routes : Both compounds likely utilize sulfonamide coupling strategies, but the target compound’s ethyl-linked pyrazole requires distinct intermediates, such as 3-(trifluoromethyl)-1H-pyrazole derivatives .
Trifluoromethylpyrazole-Containing Compounds
–7 highlight compounds with trifluoromethylpyrazole groups, including 2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-N,N,N-trimethyl-1-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-urea () and 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (). Comparisons include:
- Trifluoromethyl vs. Nitro/Difluoromethyl Substitutents : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and stability compared to nitro () or difluoromethyl groups, which may alter reactivity or binding kinetics.
- Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility, whereas rigid linkers (e.g., pyrrolotriazolopyrazine in ) may restrict binding pocket accessibility .
Data Tables
Table 1. Structural and Physical Properties of Selected Compounds
Table 2. Substituent Effects on Key Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving sulfonamide coupling with cyclopentyl and trifluoromethylpyrazole intermediates.
- Thermochemical Predictions : Computational methods (e.g., density-functional theory in ) could predict bond dissociation energies or solubility parameters for optimized design .
- Crystallographic Data : Tools like SHELX () may resolve the target compound’s crystal structure, aiding in structure-activity relationship (SAR) studies .
Biological Activity
N-cyclopentyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 406.4 g/mol
- CAS Number : 2034379-62-7
The compound features a sulfonamide group and a pyrazole moiety, which are known for their roles in various biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its effects on cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant COX-2 inhibitory activity. For instance, sulfonamide-containing derivatives have been shown to selectively inhibit COX-2 while sparing COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrazole and isoxazole rings can enhance the potency and selectivity of COX inhibitors. The trifluoromethyl group is particularly noted for its role in improving metabolic stability and binding affinity .
| Compound Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases metabolic stability |
| Sulfonamide moiety | Enhances COX-2 selectivity |
| Cyclopentyl substituent | Contributes to lipophilicity and binding |
Case Studies
Several studies have explored the biological effects of related compounds:
Case Study 1: COX Inhibition
In a study evaluating a series of pyrazole derivatives, it was found that specific substitutions led to enhanced COX-2 inhibition with IC values in the low nanomolar range. This suggests that this compound may exhibit similar or superior activity compared to established NSAIDs .
Case Study 2: Anti-cancer Potential
Another investigation into pyrazole derivatives indicated potential anti-cancer properties through the inhibition of specific kinases involved in tumor growth. Compounds that share structural features with N-cyclopentyl derivatives were shown to inhibit p38 MAPK pathways, suggesting further exploration of this compound's potential in oncology .
Q & A
Q. Example Structural Comparison Table :
| Compound Feature | Impact on Activity | Reference Compound |
|---|---|---|
| Trifluoromethyl group | Enhances metabolic stability | 3,5-Dimethylpyrazole |
| Cyclopentyl substitution | Modulates steric hindrance | Cycloheptylamine |
| Isoxazole-sulfonamide linkage | Influences target binding affinity | Triazole derivatives |
Advanced: How should researchers address contradictory data in pharmacological studies involving this compound?
Answer:
Contradictions often arise from structural variability or assay conditions. Mitigation strategies include:
- Structural analog comparisons : Identify how substituents (e.g., trifluoromethyl vs. nitro groups) alter activity using libraries of related pyrazole-sulfonamides .
- Dose-response profiling : Establish EC/IC curves across multiple cell lines to rule out cell-specific artifacts .
- Orthogonal assays : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: What methodologies are recommended for studying the compound’s metabolic stability?
Answer:
- In vitro microsomal assays : Use liver microsomes (human/rodent) to measure half-life (t) and intrinsic clearance .
- LC-MS/MS analysis : Quantify metabolites (e.g., hydroxylated derivatives) and identify metabolic hotspots .
- CYP enzyme inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Basic: What are the challenges in scaling up the synthesis for preclinical studies?
Answer:
- Reaction reproducibility : Ensure consistent yields by automating temperature/pH control in batch reactors .
- Solvent recovery : Implement distillation or membrane separation (e.g., nanofiltration) to reduce costs .
- Regulatory compliance : Adhere to Good Manufacturing Practices (GMP) for impurity profiling (<0.1% for genotoxic impurities) .
Advanced: How can researchers elucidate the compound’s mechanism of action (MoA) using omics approaches?
Answer:
- Transcriptomics : RNA sequencing identifies differentially expressed genes in treated vs. untreated cells .
- Proteomics : SILAC (stable isotope labeling) quantifies protein abundance changes linked to sulfonamide-mediated pathways .
- Metabolomics : NMR or GC-MS profiles metabolic shifts (e.g., ATP depletion in cancer cells) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods mitigate exposure risks .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .
- Toxicity screening : Conduct acute toxicity studies in rodents (LD) prior to in vivo experiments .
Advanced: How does the compound’s stereochemistry influence its biological activity?
Answer:
- Chiral chromatography : Resolve enantiomers using amylose-based columns to test individual isomers .
- X-ray crystallography : Determine absolute configuration and correlate with activity (e.g., R vs. S enantiomers) .
- Molecular dynamics simulations : Model enantiomer-target interactions to explain potency differences .
Advanced: What strategies validate target specificity in complex biological systems?
Answer:
- CRISPR-Cas9 knockout models : Confirm on-target effects by deleting putative targets (e.g., kinases) .
- Photoaffinity labeling : Use azide-functionalized analogs to crosslink and identify binding proteins .
- Competitive binding assays : Compare inhibition curves with known inhibitors to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
